Tenapanor - 1234423-95-0

Tenapanor

Catalog Number: EVT-284017
CAS Number: 1234423-95-0
Molecular Formula: C50H66Cl4N8O10S2
Molecular Weight: 1145.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tenapanor is a minimally systemically available, small molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) localized in the apical membrane of intestinal epithelial cells. [] [] It acts locally in the gastrointestinal tract to inhibit sodium absorption, thereby impacting phosphate absorption and fluid dynamics. [] [] Tenapanor has emerged as a research tool for understanding sodium and phosphate homeostasis and intestinal transport mechanisms.

Synthesis Analysis

The synthesis of tenapanor involves a multi-step process starting with a low-potency, highly bioavailable hit compound and progressing through iterative design and optimization. [] The exact synthetic route and detailed technical parameters are described in the source publication. []

Molecular Structure Analysis

Tenapanor exhibits conformational flexibility, with the free base (tenapanor free base) and dihydrochloride salt (tenapanor dihydrochloride) forms exhibiting distinct structural characteristics. [] [] Molecular modeling and total scattering measurements indicate that tenapanor dihydrochloride exists in an open, elongated state with local one-dimensional stacking. [] Conversely, tenapanor free base demonstrates local stacking extending to the third nearest neighbor. [] These structural differences likely contribute to the differing thermodynamic and crystallization properties of the two forms.

Mechanism of Action

Tenapanor's primary mechanism of action involves the inhibition of NHE3 in the gastrointestinal tract. [] [] [] NHE3 plays a crucial role in sodium absorption, and by inhibiting this process, tenapanor leads to increased sodium concentration in the intestinal lumen. [] [] This increase in luminal sodium, in turn, promotes fluid secretion into the intestine through osmosis, ultimately increasing stool sodium and water content and accelerating intestinal transit time. [] []

In addition to impacting sodium transport, tenapanor indirectly influences phosphate absorption by reducing paracellular phosphate permeability, primarily through its on-target NHE3 inhibition. [] [] Tenapanor also downregulates the expression of NaPi2b, the major active intestinal phosphate transporter, further contributing to reduced phosphate uptake. []

Physical and Chemical Properties Analysis

Tenapanor dihydrochloride demonstrates a unique dual relaxation process, with a fast initial relaxation followed by a traditional glass relaxation with an infinite relaxation time. [] In contrast, tenapanor free base has a significantly shorter relaxation time, resulting in rapid crystallization. [] This difference in relaxation behavior plays a critical role in the physical stability of the two forms, contributing to the superior stability of the amorphous tenapanor dihydrochloride. []

Applications
  • Understanding Phosphate Homeostasis: Researchers utilize tenapanor to investigate the intricacies of phosphate regulation in both healthy individuals and those with chronic kidney disease. [] [] By studying how tenapanor affects phosphate absorption, researchers gain valuable insights into the role of intestinal NHE3 in phosphate homeostasis. []
  • Exploring Intestinal Transport Mechanisms: Tenapanor's action on NHE3 provides a platform for studying intestinal transport processes, particularly sodium and fluid dynamics. [] [] Researchers can utilize tenapanor to investigate how alterations in NHE3 activity influence intestinal permeability, absorption, and overall gut health. []
  • Modeling Drug Absorption and Distribution: As a minimally systemically available drug, tenapanor serves as a model for developing and refining physiologically based biopharmaceutics models (PBBM). [] These models are crucial for predicting the in vivo behavior of other minimally absorbed drugs, providing valuable insights into their absorption, distribution, and pharmacodynamic effects. []
  • Investigating Visceral Hypersensitivity: Research suggests that tenapanor may play a role in modulating visceral hypersensitivity, a key factor in conditions like irritable bowel syndrome. [] [] By studying tenapanor's effects on intestinal permeability, inflammation, and TRPV1 signaling, researchers aim to elucidate the mechanisms underlying visceral hypersensitivity and explore its potential therapeutic applications. []
Future Directions
  • Combination Therapies for Hyperphosphatemia: Investigating the synergistic effects of tenapanor with phosphate binders like sevelamer holds potential for developing more effective therapies for hyperphosphatemia in chronic kidney disease. [] [] Further research is needed to determine the optimal dosing and long-term safety and efficacy of these combination therapies.
  • Therapeutic Applications beyond Hyperphosphatemia: Exploring tenapanor's potential in addressing intestinal obstructions in cystic fibrosis patients represents a promising area of research. [] Additionally, further investigation into tenapanor's impact on visceral hypersensitivity could lead to novel therapeutic strategies for managing abdominal pain in conditions like irritable bowel syndrome. [] []
  • Refinement of PBBM for Locally Acting Drugs: Continued development and optimization of PBBM for minimally absorbed drugs like tenapanor will facilitate the design and development of more effective, targeted therapies with reduced systemic exposure and potentially fewer adverse effects. []

Tenapanor-M1 (AZ13792925)

  • Compound Description: Tenapanor-M1 (AZ13792925) is a metabolite of tenapanor. [] The chemical structure of Tenapanor-M1 is not provided in the research papers.
  • Relevance: The pharmacokinetics of tenapanor-M1 have been investigated in healthy Chinese and Caucasian volunteers, showing that it appears slowly in plasma after tenapanor administration. [] This suggests that tenapanor may be metabolized to Tenapanor-M1 in vivo.

Cefadroxil

  • Compound Description: Cefadroxil is a first-generation cephalosporin antibiotic. It is a substrate of the H+/peptide cotransporter PepT1. []
  • Relevance: Cefadroxil was used as a probe substrate to assess the potential for tenapanor to inhibit PepT1 activity in healthy volunteers. [] This is relevant because tenapanor, by inhibiting NHE3 and reducing H+ secretion, could indirectly affect H+-coupled transporter activity, potentially leading to drug-drug interactions. The study concluded that tenapanor did not significantly affect cefadroxil pharmacokinetics, suggesting a lack of clinically relevant interaction with PepT1. []

Midazolam

  • Compound Description: Midazolam is a short-acting benzodiazepine used for sedation and anesthesia. It is primarily metabolized by CYP3A4, a cytochrome P450 enzyme. []
  • Relevance: Midazolam was used as a probe substrate to evaluate the potential for tenapanor to inhibit CYP3A4 activity in humans. [] This is relevant for assessing potential drug-drug interactions, as inhibition of CYP3A4 by tenapanor could increase the exposure to co-administered drugs metabolized by this enzyme. The study concluded that tenapanor did not significantly affect midazolam exposure, suggesting a lack of clinically relevant interaction with CYP3A4. []

Sevelamer Carbonate

  • Compound Description: Sevelamer carbonate is a non-absorbed phosphate binder used to treat hyperphosphatemia in patients with chronic kidney disease. [] It binds to dietary phosphate in the gut, preventing its absorption. []
  • Relevance: Sevelamer carbonate is often used as a comparator drug in clinical trials evaluating the efficacy and safety of tenapanor for hyperphosphatemia. [, , , ] Studies have shown that tenapanor, as monotherapy or in combination with phosphate binders like sevelamer carbonate, can effectively lower serum phosphate levels in patients on dialysis. [, ] Preclinical studies suggest a potential synergistic effect on phosphate reduction when tenapanor and sevelamer are administered together. [, ]

Butyrate

  • Relevance: Butyrate is known to induce NHE3 activity in the intestine. [] In a physiologically based biopharmaceutics model (PBBM) developed for tenapanor, butyrate's induction kinetics on NHE3 were used to model meal-induced NHE3 activity, with sodium as an inducer. [] This highlights the importance of considering food effects when studying the pharmacodynamics of tenapanor, as its interaction with NHE3 can be influenced by meal composition and timing.

Properties

CAS Number

1234423-95-0

Product Name

Tenapanor

IUPAC Name

1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea

Molecular Formula

C50H66Cl4N8O10S2

Molecular Weight

1145.0 g/mol

InChI

InChI=1S/C50H66Cl4N8O10S2/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64)/t43-,44-/m0/s1

InChI Key

DNHPDWGIXIMXSA-CXNSMIOJSA-N

SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C

Solubility

Practically insoluble

Synonyms

AZD-1722; AZD 1722; AZD1722; RDX 5791; RDX-5791; RDX5791; Tenapanor free base; Ibsrela.

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C

Isomeric SMILES

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.